ZK 93423

概要

説明

ZK 93423は、β-カルボリンファミリーに属する化合物です。それは不安解消作用で知られており、アベカルニルと密接に関連しています。 This compoundは、非ベンゾジアゼピン型γ-アミノ酪酸A受容体アゴニストであり、α1、α2、α3、α5サブユニットを含むγ-アミノ酪酸A受容体を均等に刺激します .

準備方法

ZK 93423の合成には、アルキンのパラジウム触媒によるイミノ環化が関与しています。この方法は、アリール、アルキル、ヒドロキシメチル、エトキシカルボニル、トリメチルシリル置換アルキンを含む幅広いアルキンに対して有効です。非対称な内部アルキンを用いる場合、この方法は一般的に2つの位置異性体を与える。 末端アルキンを用いる場合、位置異性体は1つしか分離されない .

化学反応の分析

ZK 93423は、次のようなさまざまな化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

科学研究への応用

This compoundには、いくつかの科学研究への応用があります。

科学的研究の応用

ZK-93423 is a beta-carboline derivative that has been investigated for its pharmacological properties and potential applications. It interacts with benzodiazepine receptors and has shown muscle relaxant, anxiolytic, anticonvulsant, and appetite-stimulating properties .

Scientific Research Applications

- Muscle Relaxation: ZK-93423 has demonstrated muscle relaxant action through interaction with benzodiazepine receptors . Studies involving genetically spastic rats showed that ZK-93423 could depress tonic electromyogram activity in a dose-dependent manner . This effect was reversed by the benzodiazepine antagonist Ro 15-1788 .

- Activity of Reticulata Neurons: ZK-93423 can decrease the activity of reticulata neurons more effectively than diazepam . Studies showed that ZK-93423 inhibited reticulata cells in a dose-related manner, up to the cessation of their activity . The firing depression caused by ZK-93423 was prevented and reversed by benzodiazepine receptor antagonists Ro15-1788 and ZK 93426 .

- Mapping the GABAA Receptor: ZK-93423 has been utilized to help map the binding site of the GABAA receptor and in the development of new and improved beta-carboline derivatives . ZK-93423 stimulates α 1, α 2, α 3, and α 5-subunit containing GABAA receptors equally .

- Investigational Drug: ZK-93423 is currently an investigational drug .

作用機序

ZK 93423は、非ベンゾジアゼピン型γ-アミノ酪酸A受容体アゴニストとして作用することにより効果を発揮します。それは、α1、α2、α3、α5サブユニットを含むγ-アミノ酪酸A受容体を均等に刺激します。 この作用により、不安解消作用、抗痙攣作用、筋弛緩作用、食欲増進作用が得られます .

類似化合物の比較

This compoundは、別のβ-カルボリン化合物であるアベカルニルと密接に関連しています。両方の化合物は、非ベンゾジアゼピン型γ-アミノ酪酸A受容体アゴニストです。 This compoundは、α1、α2、α3、α5サブユニットを含むγ-アミノ酪酸A受容体を均等に刺激するという点で独特です .

類似化合物

- アベカルニル

- ジアゼパム

- クロナゼパム

類似化合物との比較

ZK 93423 is closely related to abecarnil, another beta-carboline compound. Both compounds are nonbenzodiazepine gamma-aminobutyric acid A receptor agonists. this compound is unique in its equal stimulation of alpha 1, alpha 2, alpha 3, and alpha 5 subunit-containing gamma-aminobutyric acid A receptors .

Similar Compounds

- Abecarnil

- Diazepam

- Clonazepam

生物活性

ZK 93423 is a potent non-benzodiazepine compound belonging to the beta-carboline family, recognized for its agonistic activity at GABA A receptors. This compound is particularly notable for its non-selective interaction with various GABA A receptor subtypes, including α1, α2, α3, and α5. The compound's chemical formula is with a molecular weight of approximately 426.9 g/mol .

Biological Activity

Mechanism of Action:

this compound acts as a full agonist at the benzodiazepine site on GABA A receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system. The compound exhibits high potency with an IC50 value of 1 nM and Ki values ranging from 4.1 to 6 nM across different receptor subtypes .

Pharmacological Effects:

- Anxiolytic Activity: this compound has been shown to produce anxiolytic effects in animal models following systemic administration. Its efficacy in reducing anxiety-like behavior suggests its potential use in treating anxiety disorders .

- Anticonvulsant Properties: In studies involving amygdala-kindled seizures in rats, this compound demonstrated significant anticonvulsant effects comparable to traditional benzodiazepines like clonazepam. However, it did not show advantages in terms of potency or side effects compared to benzodiazepines .

- Muscle Relaxation: The compound also exhibits muscle relaxant properties, which could be beneficial in treating conditions associated with muscle spasms .

Case Studies and Research Findings

Study on Anticonvulsant Efficacy:

A comparative study assessed the anticonvulsant efficacy of this compound against clonazepam in a rat model of epilepsy. Both compounds were administered over a two-week period, revealing that while both reduced seizure severity, tolerance developed over time, diminishing their effectiveness .

Inhibition of Reticulata Neurons:

Research indicated that this compound effectively inhibits reticulata neurons more efficiently than diazepam, suggesting its potential for more profound effects on neuronal activity within the GABAergic system .

Data Table: Biological Activity Summary

| Activity Type | This compound | Clonazepam |

|---|---|---|

| Anxiolytic Effect | Yes (systemic administration) | Yes |

| Anticonvulsant Efficacy | Comparable but with tolerance | Effective without tolerance |

| Muscle Relaxation | Yes | Yes |

| Ki Value (nM) | α1: 4.1, α2: 4.2, α3: 6, α5: 4.5 | Varies by subtype |

| IC50 (nM) | 1 | Varies |

特性

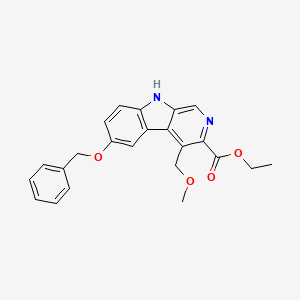

IUPAC Name |

ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-3-28-23(26)22-18(14-27-2)21-17-11-16(29-13-15-7-5-4-6-8-15)9-10-19(17)25-20(21)12-24-22/h4-12,25H,3,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBKMJDFBZVHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004052 | |

| Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83910-44-5 | |

| Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83910-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZK 93423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083910445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZK-93423 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZK-93423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6PWX5B47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。